2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 385391-87-7
Cat. No.: VC4150678
Molecular Formula: C23H25N5O2
Molecular Weight: 403.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 385391-87-7 |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.486 |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C23H25N5O2/c1-3-30-14-6-13-25-23(29)19-20-22(27-18-8-5-4-7-17(18)26-20)28(21(19)24)16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14,24H2,1-2H3,(H,25,29) |
| Standard InChI Key | GLIBDIGGBGBUCP-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)N |
Introduction
2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of pyrroloquinoxaline derivatives. These compounds are of significant interest due to their potential biological activities, including modulation of various signaling pathways in cells. The specific structure of this compound suggests it may have applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis and Characterization
The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step synthetic routes. Common methods include refluxing in organic solvents (e.g., methanol or acetic acid) and may involve purification steps like recrystallization or chromatography to isolate the desired product with high purity and yield.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, often involving aromatic amines and other precursors.
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Condensation Reactions: These materials undergo condensation reactions to form the pyrroloquinoxaline core.
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Substitution Reactions: Subsequent substitution reactions introduce the ethoxypropyl and methylphenyl groups.
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Purification: Final purification steps ensure the compound's purity.
Biological Activities and Potential Applications
Research indicates that compounds within this class may inhibit signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy or other diseases associated with dysregulated signaling. The compound's interaction with specific biological targets, such as receptor tyrosine kinases or GPR6 receptors, is crucial for its mechanism of action.
Biological Activity Table
| Biological Activity | Potential Application |
|---|---|
| Inhibition of receptor tyrosine kinases | Cancer therapy |
| Modulation of GPR6 receptors | Neurological disorders |
| Inhibition of cell proliferation pathways | Anti-cancer agents |
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